N,N-diphenyl-9H-carbazol-3-amine
Overview
Description
N,N-diphenyl-9H-carbazol-3-amine is a useful research compound. Its molecular formula is C24H18N2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.146998583 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimalarial Activities
N,N-diphenyl-9H-carbazol-3-amine derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. This study demonstrates the potential of carbazole derivatives in the development of new antimicrobial and antimalarial agents (Shirole et al., 2020).
Synthesis of Carbazoles
The compound has been used in the synthesis of multisubstituted carbazoles, demonstrating its utility in organic synthesis, particularly in the development of complex molecular structures (Kuwahara et al., 2005).
Application in Organic Light Emitting Diodes (OLEDs)
Carbazole derivatives have found significant applications in the field of electronics, particularly in the development of blue phosphorescent organic light-emitting diodes (PHOLEDs). These compounds show high triplet energies and wide band gaps, making them suitable for use in OLEDs (Park et al., 2017).
Ligands for Palladium-Catalyzed Reactions
This compound derivatives serve as efficient ligands in palladium-catalyzed reactions, specifically in the double N-arylation of primary amines. This highlights their role in facilitating complex organic reactions (Zhou & Verkade, 2010).
Fluorescence Sensing
Carbazole polyaniline derivatives, including those derived from this compound, are being developed for fluorescence sensing applications. These materials are useful in environmental protection, biosensing, and toxin detection (Qian et al., 2019).
Photochemical Reactions
This compound is involved in photochemical reactions, demonstrating its potential in photostimulated organic synthesis processes. This expands the range of synthetic methodologies available to chemists (Guerra et al., 2015).
Ag
gregation-Induced EmissionThe study of aggregation-induced emission fluorophores based on carbazole derivatives, including this compound, is an emerging area. These materials are promising for applications in organic electronics and sensing technologies due to their unique optical properties (Liu et al., 2018).
Photocatalysis
This compound and its derivatives can play a role in photocatalysis. They are used in photostimulated cross-coupling reactions, which is an efficient method for synthesizing various organic compounds, including carbazoles (Zhao et al., 2018).
Polymeric Materials
Carbazole derivatives, including those based on this compound, have been utilized in the synthesis of high-performance polymers. These polymers exhibit excellent thermal stability and good solubility, making them suitable for various industrial applications (Liu et al., 2017).
Formation
and Chlorination StudiesThe formation and chlorination processes of carbazole, including derivatives of this compound, have been investigated. This research provides insights into the chemical pathways and reactions of nitrogenated dioxin-like species, which are important in environmental chemistry (Altarawneh & Dlugogorski, 2015).
Properties
IUPAC Name |
N,N-diphenyl-9H-carbazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-3-9-18(10-4-1)26(19-11-5-2-6-12-19)20-15-16-24-22(17-20)21-13-7-8-14-23(21)25-24/h1-17,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHXHSQISJNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730353 | |
Record name | N,N-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883224-26-8 | |
Record name | N,N-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.